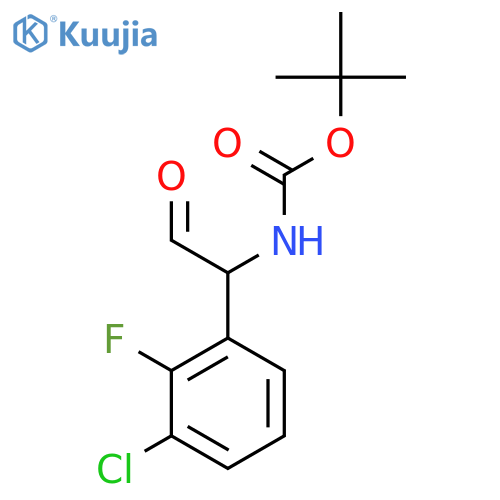Cas no 2228523-34-8 (tert-butyl N-1-(3-chloro-2-fluorophenyl)-2-oxoethylcarbamate)

2228523-34-8 structure
商品名:tert-butyl N-1-(3-chloro-2-fluorophenyl)-2-oxoethylcarbamate
tert-butyl N-1-(3-chloro-2-fluorophenyl)-2-oxoethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-(3-chloro-2-fluorophenyl)-2-oxoethylcarbamate
- EN300-1899974
- tert-butyl N-[1-(3-chloro-2-fluorophenyl)-2-oxoethyl]carbamate
- 2228523-34-8
-
- インチ: 1S/C13H15ClFNO3/c1-13(2,3)19-12(18)16-10(7-17)8-5-4-6-9(14)11(8)15/h4-7,10H,1-3H3,(H,16,18)
- InChIKey: MOPHDPHNWNOSRS-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1F)C(C=O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 287.0724492g/mol
- どういたいしつりょう: 287.0724492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
tert-butyl N-1-(3-chloro-2-fluorophenyl)-2-oxoethylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1899974-0.25g |
tert-butyl N-[1-(3-chloro-2-fluorophenyl)-2-oxoethyl]carbamate |
2228523-34-8 | 0.25g |
$1170.0 | 2023-09-18 | ||
| Enamine | EN300-1899974-10g |
tert-butyl N-[1-(3-chloro-2-fluorophenyl)-2-oxoethyl]carbamate |
2228523-34-8 | 10g |
$5467.0 | 2023-09-18 | ||
| Enamine | EN300-1899974-1g |
tert-butyl N-[1-(3-chloro-2-fluorophenyl)-2-oxoethyl]carbamate |
2228523-34-8 | 1g |
$1272.0 | 2023-09-18 | ||
| Enamine | EN300-1899974-5.0g |
tert-butyl N-[1-(3-chloro-2-fluorophenyl)-2-oxoethyl]carbamate |
2228523-34-8 | 5g |
$3687.0 | 2023-06-01 | ||
| Enamine | EN300-1899974-0.5g |
tert-butyl N-[1-(3-chloro-2-fluorophenyl)-2-oxoethyl]carbamate |
2228523-34-8 | 0.5g |
$1221.0 | 2023-09-18 | ||
| Enamine | EN300-1899974-1.0g |
tert-butyl N-[1-(3-chloro-2-fluorophenyl)-2-oxoethyl]carbamate |
2228523-34-8 | 1g |
$1272.0 | 2023-06-01 | ||
| Enamine | EN300-1899974-5g |
tert-butyl N-[1-(3-chloro-2-fluorophenyl)-2-oxoethyl]carbamate |
2228523-34-8 | 5g |
$3687.0 | 2023-09-18 | ||
| Enamine | EN300-1899974-0.1g |
tert-butyl N-[1-(3-chloro-2-fluorophenyl)-2-oxoethyl]carbamate |
2228523-34-8 | 0.1g |
$1119.0 | 2023-09-18 | ||
| Enamine | EN300-1899974-0.05g |
tert-butyl N-[1-(3-chloro-2-fluorophenyl)-2-oxoethyl]carbamate |
2228523-34-8 | 0.05g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1899974-2.5g |
tert-butyl N-[1-(3-chloro-2-fluorophenyl)-2-oxoethyl]carbamate |
2228523-34-8 | 2.5g |
$2492.0 | 2023-09-18 |
tert-butyl N-1-(3-chloro-2-fluorophenyl)-2-oxoethylcarbamate 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
2228523-34-8 (tert-butyl N-1-(3-chloro-2-fluorophenyl)-2-oxoethylcarbamate) 関連製品
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 81216-14-0(7-bromohept-1-yne)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
